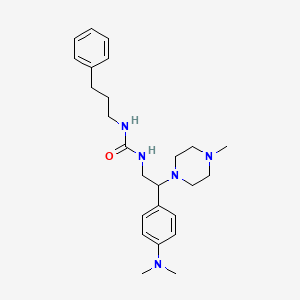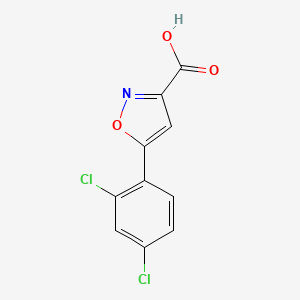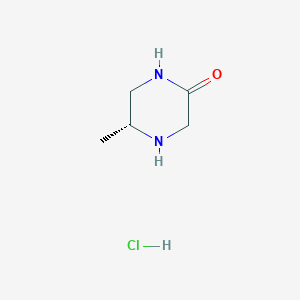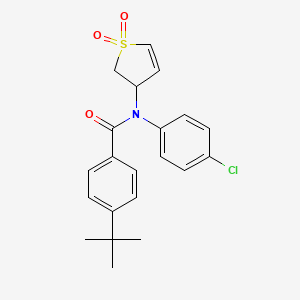
1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Synthesis Analysis
Tri-substituted ureas, closely related to the target compound, have been synthesized and studied, demonstrating the importance of N-methylpiperazine moieties and phenyl substituents in their chemical behavior. These compounds exhibit amino–imino tautomerism and significant rotational freedom of the aryl substituted N-carbamoyl group, except for the imino form of thiazole derivatives (Iriepa & Bellanato, 2013).
Molecular Structure Analysis
The molecular structure of related compounds, such as those containing dimethylamino and piperazine units, is influenced by the presence of substituents that affect conformational dynamics and intermolecular interactions. These structural aspects are critical for understanding the compound's chemical and biological functions (Karczmarzyk & Malinka, 2008).
Chemical Reactions and Properties
The reactivity of similar urea derivatives in various chemical environments has been explored, demonstrating their versatility in synthesis and potential applications. For instance, the reaction of N-[2-(dimethylamino)ethyl]urea with imidazolidinones highlights the compound's reactivity towards forming novel glycoluril derivatives, expanding its utility in chemical synthesis (Gazieva et al., 2009).
Physical Properties Analysis
The physical properties of compounds similar to 1-(2-(4-(Dimethylamino)phenyl)-2-(4-methylpiperazin-1-yl)ethyl)-3-(3-phenylpropyl)urea, such as solubility, melting point, and crystal structure, are crucial for their application in various fields. These properties are influenced by the compound's molecular structure and the intermolecular forces present (Raghuvarman et al., 2014).
Aplicaciones Científicas De Investigación
Synthesis and Structural Studies
A study by Iriepa & Bellanato (2013) explored the synthesis of tri-substituted ureas, including those similar to the chemical , and conducted a spectroscopic, structural, and conformational analysis. This research is significant in understanding the physical and chemical properties of such compounds, which is essential for their application in various fields, including materials science and pharmaceuticals (Iriepa & Bellanato, 2013).
Antimicrobial Properties
Patel, Kumari, & Patel (2012) synthesized a series of thiazolidinone derivatives, related to the compound , and evaluated their antimicrobial activity. This research contributes to the development of new antimicrobial agents, which is crucial in the fight against drug-resistant bacteria (Patel, Kumari, & Patel, 2012).
Potential in Cancer Research
Jian Feng et al. (2020) designed and synthesized 1-aryl-3-[4-(pyridin-2-ylmethoxy)phenyl]urea derivatives, a class of compounds related to the one . They evaluated these compounds for their antiproliferative activity against various cancer cell lines, revealing their potential as anticancer agents. This research opens pathways for developing new treatments for cancer (Jian Feng et al., 2020).
Corrosion Inhibition
Mistry, Patel, Patel, & Jauhari (2011) investigated the inhibition effect of 1,3,5-triazinyl urea derivatives on mild steel corrosion. This research is valuable in industrial applications where corrosion prevention is crucial, particularly in harsh chemical environments (Mistry, Patel, Patel, & Jauhari, 2011).
Fluorescent Probes in Chemical Analysis
Guo, Yang, Yang, Zhu, Pei, & Zhang (2014) synthesized polythiophene-based conjugated polymers related to the compound for detecting metal ions and amino acids. This research is significant for developing sensitive and selective sensors in analytical chemistry (Guo et al., 2014).
Environmental Impact Study
Weber & Whitacre (1982) studied the mobility of herbicides, including compounds related to the one , in soil under various conditions. This research is crucial for understanding the environmental impact and behavior of such chemicals (Weber & Whitacre, 1982).
Propiedades
IUPAC Name |
1-[2-[4-(dimethylamino)phenyl]-2-(4-methylpiperazin-1-yl)ethyl]-3-(3-phenylpropyl)urea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H37N5O/c1-28(2)23-13-11-22(12-14-23)24(30-18-16-29(3)17-19-30)20-27-25(31)26-15-7-10-21-8-5-4-6-9-21/h4-6,8-9,11-14,24H,7,10,15-20H2,1-3H3,(H2,26,27,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YOOZIMKTRLSAOX-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C(CNC(=O)NCCCC2=CC=CC=C2)C3=CC=C(C=C3)N(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H37N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
423.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[(3-Methoxyphenyl)methyl]-1,3,4-oxadiazole-2-thiol](/img/structure/B2481902.png)

![N-(6-ethoxybenzo[d]thiazol-2-yl)-2-(2-(phenylamino)thiazol-4-yl)acetamide](/img/structure/B2481907.png)
![8-isobutyl-1,6,7-trimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2481908.png)
![benzofuran-2-yl(4-(3-(3-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)piperazin-1-yl)methanone](/img/structure/B2481911.png)
![2-amino-6-chloro-4-(pyridin-3-yl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B2481912.png)
![5-Fluoro-N-[(2-methoxyphenyl)methyl]-6-methylpyrimidin-4-amine](/img/structure/B2481913.png)
![N-[(5-methyl-2-phenyl-1,3-oxazol-4-yl)methyl]-N-phenylbenzenesulfonamide](/img/structure/B2481914.png)



![4-((3-(1H-benzo[d]imidazol-1-yl)pyrrolidin-1-yl)sulfonyl)morpholine](/img/structure/B2481923.png)

![1-[(E)-2-(4-chlorophenyl)ethenyl]-3-(4-methylphenyl)urea](/img/structure/B2481925.png)